molecular formula C16H16BrNOS B3617790 2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide

2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide

Cat. No. B3617790
M. Wt: 350.3 g/mol
InChI Key: LXWQVLBEFMFFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide is a chemical compound commonly known as BPTES. It is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer drug.

Mechanism of Action

BPTES works by selectively inhibiting the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, and by inhibiting glutaminase, BPTES can effectively starve cancer cells of this nutrient, leading to their death.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on the metabolism of cancer cells. By inhibiting glutaminase, BPTES can cause a decrease in the levels of glutamate and other metabolites, leading to a decrease in the energy production of cancer cells. This, in turn, can lead to a decrease in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

BPTES has several advantages as a research tool. It is a highly selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer and other diseases. However, BPTES also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, BPTES is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of BPTES in combination with other anti-cancer drugs to increase their effectiveness. Finally, there is also interest in studying the potential use of BPTES in other diseases such as neurodegenerative disorders and obesity.
Conclusion:
In conclusion, BPTES is a promising compound with significant potential as an anti-cancer drug. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in cancer and other diseases. However, further research is needed to fully understand the long-term effects of BPTES on human health and to explore its potential use in other diseases.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anti-cancer drug. Glutaminase is overexpressed in many types of cancer cells, and BPTES has been shown to selectively inhibit the growth of these cells. In addition to its anti-cancer properties, BPTES has also been studied for its potential in treating other diseases such as neurodegenerative disorders and obesity.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-2-18(14-6-4-3-5-7-14)16(19)12-20-15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQVLBEFMFFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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